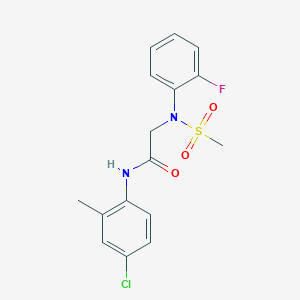
9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as BADA hydrochloride, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of medicine and biochemistry.
作用機序
The mechanism of action of 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair. This inhibition can lead to DNA damage and ultimately cell death in cancer cells. This compound hydrochloride has also been shown to bind to nucleic acids, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound hydrochloride has been shown to induce cell cycle arrest and apoptosis, leading to cell death. This compound hydrochloride has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its antitumor activity. In addition, this compound hydrochloride has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride is its potential as a selective and potent antitumor agent. However, there are also limitations to its use in lab experiments. This compound hydrochloride is a relatively new compound, and its mechanism of action is not fully understood. In addition, the synthesis of this compound hydrochloride can be challenging, and the compound is not readily available commercially.
将来の方向性
There are a number of future directions for research on 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride. One area of interest is the development of more efficient synthesis methods for this compound hydrochloride, which would enable larger-scale production of the compound. Another area of interest is the optimization of this compound hydrochloride as an antitumor agent, including studies on its efficacy in combination with other chemotherapy agents. In addition, there is potential for the use of this compound hydrochloride in other areas, such as materials science and biochemistry, which could lead to the development of novel materials and tools for studying biological processes.
合成法
The synthesis of 9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride involves the reaction of 3,4-dihydro-1(2H)-acridinone with benzylamine in the presence of a catalyst and hydrochloric acid. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound hydrochloride. This synthesis method has been optimized to produce high yields of this compound hydrochloride with high purity.
科学的研究の応用
9-(benzylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, this compound hydrochloride has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells. In biochemistry, this compound hydrochloride has been used as a fluorescent probe to study the interaction between proteins and nucleic acids. In materials science, this compound hydrochloride has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
特性
IUPAC Name |
9-(benzylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O.ClH/c1-22(2)12-18-20(19(25)13-22)21(16-10-6-7-11-17(16)24-18)23-14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUUFVIPHAWRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)
![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)


![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)